

# TES-1025: A Technical Guide to a Novel Investigator of Mitochondrial Dysfunction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TES-1025

Cat. No.: B611293

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, from rare genetic disorders to common age-related ailments. A decline in the intracellular levels of nicotinamide adenine dinucleotide (NAD<sup>+</sup>), a critical coenzyme in cellular metabolism, is a central element of mitochondrial impairment. **TES-1025**, a potent and selective inhibitor of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD), has emerged as a promising pharmacological tool to counteract this decline. By blocking ACMSD, **TES-1025** enhances the de novo synthesis of NAD<sup>+</sup>, thereby boosting mitochondrial function, promoting cellular energy homeostasis, and protecting against oxidative stress. This technical guide provides an in-depth overview of **TES-1025**, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and key signaling pathways, to support its application in the study and potential treatment of mitochondrial dysfunction.

## Introduction

Nicotinamide adenine dinucleotide (NAD<sup>+</sup>) is an essential coenzyme in all living cells, playing a pivotal role in a vast array of biological processes, including energy metabolism, DNA repair, and cellular signaling.<sup>[1]</sup> Dysregulation of NAD<sup>+</sup> homeostasis has been implicated in a variety of pathological conditions, including mitochondrial diseases, neurodegenerative disorders, and metabolic syndromes.<sup>[2][3]</sup>

One promising strategy to augment intracellular NAD<sup>+</sup> levels is to modulate its biosynthesis. The de novo synthesis pathway, which begins with the essential amino acid tryptophan, is a key route for NAD<sup>+</sup> production.[2] The enzyme  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD) represents a critical control point in this pathway, catalyzing the conversion of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde (ACMS) away from NAD<sup>+</sup> synthesis and towards catabolism.[2][3]

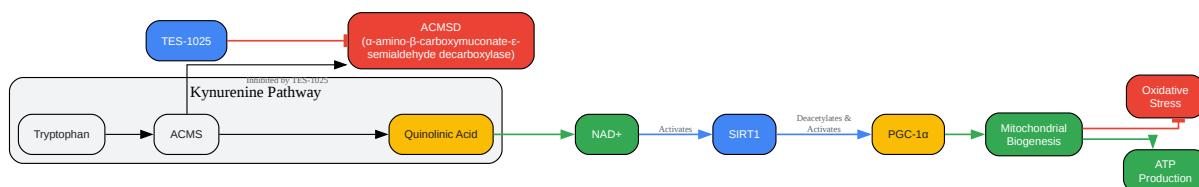
**TES-1025** is a first-in-class, potent, and selective small molecule inhibitor of human ACMSD.[3] By inhibiting ACMSD, **TES-1025** effectively redirects the metabolic flux of the kynurenine pathway towards the synthesis of quinolinic acid, a direct precursor of NAD<sup>+</sup>. [2] This leads to a significant increase in intracellular NAD<sup>+</sup> levels, which in turn activates sirtuin 1 (SIRT1), a key NAD<sup>+</sup>-dependent deacetylase that promotes mitochondrial biogenesis and function.[4][5] This guide details the technical aspects of using **TES-1025** as a tool to investigate and potentially ameliorate mitochondrial dysfunction.

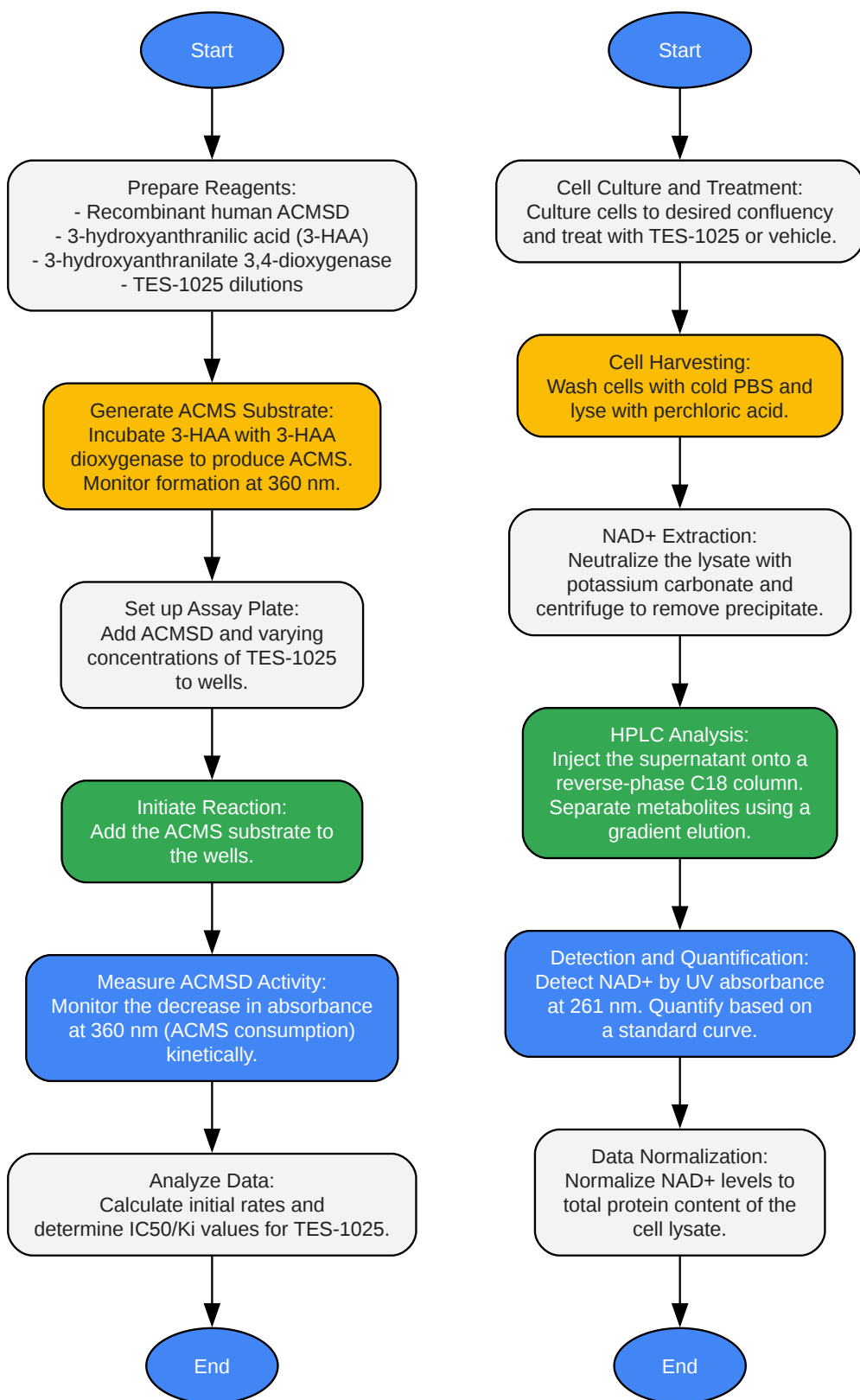
## Mechanism of Action

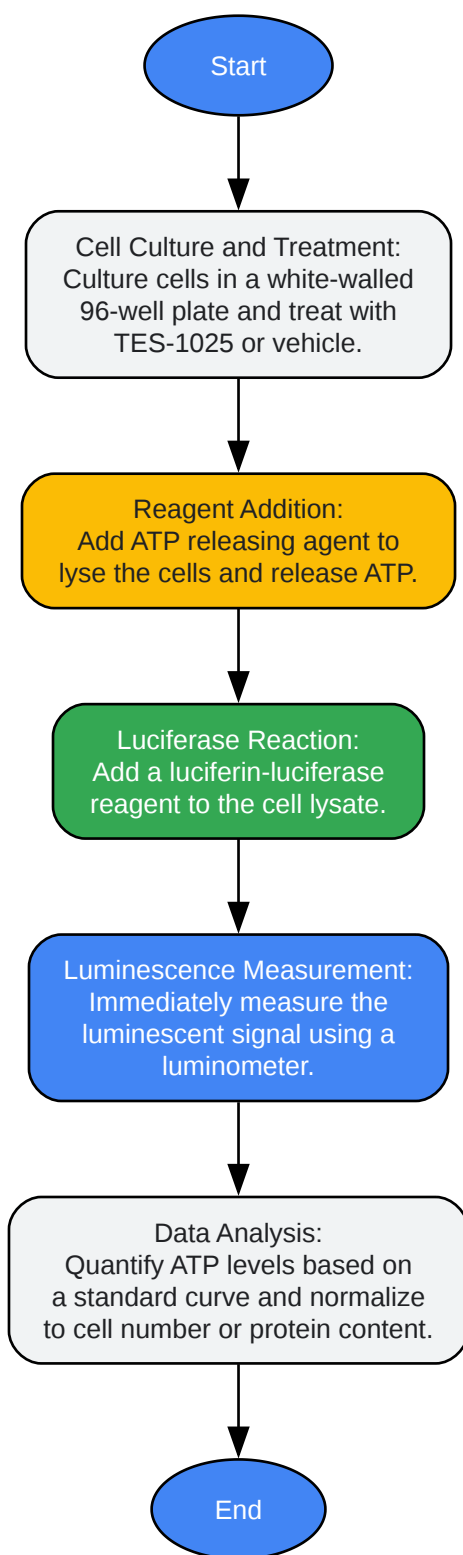
**TES-1025** exerts its therapeutic effects by competitively inhibiting the enzyme ACMSD.[2] This inhibition shunts the metabolic intermediate ACMS towards the production of quinolinic acid, which is then converted to NAD<sup>+</sup>. The resulting increase in cellular NAD<sup>+</sup> levels has several beneficial downstream effects on mitochondrial health, primarily mediated by the activation of SIRT1.

## Signaling Pathway

The core signaling pathway initiated by **TES-1025** is depicted below.







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Human Dimeric  $\alpha$ -Amino- $\beta$ -Carboxymuconate- $\epsilon$ -Semiaidehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. De novo NAD<sup>+</sup> synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TES-1025: A Technical Guide to a Novel Investigator of Mitochondrial Dysfunction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611293#tes-1025-for-studying-mitochondrial-dysfunction]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)